molecular formula C19H18FN2O B1671245 Escitalopram CAS No. 128196-01-0

Escitalopram

Katalognummer B1671245
CAS-Nummer: 128196-01-0
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WSEQXVZVJXJVFP-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escitalopram, also known as Lexapro, is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). It is used to treat depression and generalized anxiety disorder (GAD). These medicines work by increasing the activity of the chemical serotonin in the brain .


Molecular Structure Analysis

The primary molecular target for Escitalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons . An X-ray structure of SERT bound by Escitalopram reveals two binding sites for the drug: one central site, and one allosteric site .


Chemical Reactions Analysis

Escitalopram undergoes thermal degradation that starts with the decomposition of the counter ion, after melting at 158.3 °C, followed by the release of dimethylamine and fluorobenzene . Additionally, it has been found that Escitalopram and its metabolites exhibit linear and dose-proportional pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Neuroscience

  • Application Summary : Escitalopram is used to modulate serotonergic neurotransmission and has implications in anxiety disorders treatment .
  • Methods : Utilization of positron emission tomography (PET) to measure the binding potential of serotonin-1A receptors before and after escitalopram treatment .

Sleep Medicine

  • Application Summary : Escitalopram is researched for its potential to treat insomnia associated with depression .
  • Methods : Clinical trials often use polysomnography to monitor sleep patterns before and after treatment with escitalopram .
  • Results : Some studies suggest that escitalopram may improve sleep efficiency and reduce the time to fall asleep in patients with depression-related insomnia .

Neurology

  • Application Summary : Investigating the effects of escitalopram on post-stroke emotional disturbances .
  • Methods : Randomized controlled trials with neurological assessments and psychological evaluations are used .
  • Results : Escitalopram may help in reducing post-stroke depression and emotional incontinence .

Pain Management

  • Application Summary : Assessing the efficacy of escitalopram in managing chronic pain conditions, such as neuropathic pain .
  • Methods : Studies typically involve quantitative sensory testing and patient-reported outcome measures .
  • Results : Escitalopram has shown some potential in reducing pain intensity in chronic pain patients .

Reproductive Endocrinology

  • Application Summary : Exploring the impact of escitalopram on premenstrual dysphoric disorder (PMDD) and associated symptoms .
  • Methods : Double-blind, placebo-controlled studies with symptom diaries and hormonal profiling are common .
  • Results : Escitalopram is found to be effective in alleviating the symptoms of PMDD in some women .

Geriatric Psychiatry

  • Application Summary : Studying the use of escitalopram in treating depression and anxiety in the elderly population .
  • Methods : Geriatric depression scales and anxiety rating scales are used alongside escitalopram treatment .
  • Results : Escitalopram is generally well-tolerated and can be effective in improving mood disorders in older adults .

Addiction Medicine

  • Application Summary : Researching the role of escitalopram in reducing cravings and withdrawal symptoms in substance abuse disorders .
  • Methods : Clinical trials with standardized addiction severity indexes and craving scales are utilized .
  • Results : Preliminary findings suggest that escitalopram may aid in the management of certain addiction-related symptoms .

Immunology

  • Application Summary : Research suggests that SSRIs like escitalopram may influence immune system responses .
  • Methods : Studies often involve measuring cytokine levels and immune cell activity before and after escitalopram administration .
  • Results : Preliminary results indicate that escitalopram could modulate immune function, potentially impacting conditions like autoimmune diseases .

Pharmacogenomics

  • Application Summary : Escitalopram’s effectiveness and patient response variability are studied in relation to genetic markers .
  • Methods : Genetic testing is used to identify polymorphisms in genes like CYP2C19 that affect escitalopram metabolism .
  • Results : Findings show that individuals with certain genetic profiles may require dosage adjustments to optimize treatment outcomes .

Neuropharmacology

  • Application Summary : Investigating escitalopram’s allosteric effects on the serotonin transporter (SERT) and its implications for treatment efficacy .
  • Methods : Biochemical assays and binding studies are conducted to assess escitalopram’s interaction with SERT .
  • Results : The research indicates that escitalopram’s allosteric modulation of SERT could enhance its therapeutic effects compared to other SSRIs .

Psychoneuroendocrinology

  • Application Summary : Studying the impact of escitalopram on stress-related hormonal changes and their psychological effects .
  • Methods : Hormonal assays, psychological assessments, and stress tests are used to evaluate the effects of escitalopram .
  • Results : Escitalopram has been shown to reduce cortisol levels and improve stress resilience in some patients .

Behavioral Neuroscience

  • Application Summary : Exploring how escitalopram affects behavior and cognitive functions in disorders like obsessive-compulsive disorder (OCD) .
  • Methods : Clinical trials using neuropsychological tests and behavioral assessments are common .
  • Results : Some studies report that escitalopram can improve symptoms and cognitive deficits associated with OCD .

Clinical Psychology

  • Application Summary : Assessing the role of escitalopram in treating anxiety and mood disorders in diverse populations .
  • Methods : Randomized controlled trials with standardized psychological scales and patient self-reports are utilized .
  • Results : Research supports the use of escitalopram for reducing symptoms of anxiety and depression across different demographic groups .

Safety And Hazards

When handling Escitalopram, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048440
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Escitalopram, like other selective serotonin re-uptake inhibitors, enhances serotonergic activity by binding to the orthosteric (i.e. primary) binding site on the serotonin transporter (SERT), the same site to which endogenous 5-HT binds, and thus prevents the re-uptake of serotonin into the presynaptic neuron. Escitalopram, along with [paroxetine], is also considered an allosteric serotonin re-uptake inhibitor - it binds to a secondary allosteric site on the SERT molecule to more strongly inhibit 5-HT re-uptake. Its combination of orthosteric and allosteric activity on SERT allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs. The sustained elevation of synaptic 5-HT eventually causes desensitization of 5-HT1A auto-receptors, which normally shut down endogenous 5-HT release in the presence of excess 5-HT - this desensitization may be necessary for the full clinical effect of SSRIs and may be responsible for their typically prolonged onset of action. Escitalopram has shown little-to-no binding affinity at a number of other receptors, such as histamine and muscarinic receptors, and minor activity at these off-targets may explain some of its adverse effects., The mechanism of antidepressant action of escitalopram, the S-enantiomer of racemic citalopram, is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT).
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Escitalopram

CAS RN

128196-01-0
Record name (+)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escitalopram [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Escitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S742ANY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Escitalopram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8410
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Escitalopram
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-152C
Record name Escitalopram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Escitalopram
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Escitalopram
Reactant of Route 3
Reactant of Route 3
Escitalopram
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Escitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Escitalopram
Reactant of Route 6
Reactant of Route 6
Escitalopram

Citations

For This Compound
79,700
Citations
WJ Burke - Expert Opinion on Investigational Drugs, 2002 - Taylor & Francis
… resides in the S-isomer and that escitalopram binds with high affinity to the human serotonin … ∼ 30-fold less potent than escitalopram at this transporter. Escitalopram has linear pharma…
Number of citations: 126 www.tandfonline.com
C Sánchez, KP Bøgesø, B Ebert, EH Reines… - …, 2004 - Springer
… , escitalopram. A series of recent non-clinical and clinical studies comparing escitalopram and … containing the same amount of the S-enantiomer, showed better effect for escitalopram. …
Number of citations: 334 link.springer.com
N Rao - Clinical pharmacokinetics, 2007 - Springer
… that escitalopram is effective and well tolerated in the treatment of depression and anxiety disorders. Following oral administration, escitalopram is … The absorption of escitalopram is not …
Number of citations: 278 link.springer.com
D Murdoch, SJ Keam - Drugs, 2005 - Springer
… escitalopram is consistently more effective than citalopram in moderate-to-severe MDD. Preliminary studies suggest that escitalopram … in definitively positioning escitalopram relative to …
Number of citations: 175 link.springer.com
SH Kennedy, HF Andersen… - Current medical research …, 2009 - Taylor & Francis
… % for escitalopram and 7.9… escitalopram compared to SSRIs and SNRIs was confirmed, although the superiority over SSRIs was largely explained by differences between escitalopram …
Number of citations: 187 www.tandfonline.com
C Braestrup, C Sanchez - … journal of psychiatry in clinical practice, 2004 - Taylor & Francis
… possibly reducing escitalopram’s effect. In summary, escitalopram appears to possess a unique mechanism of action at the 5-HT transporter protein. Furthermore, escitalopram (S-…
Number of citations: 52 www.tandfonline.com
P Auquier, S Robitail, P Llorca… - International journal of …, 2003 - Taylor & Francis
… greater with escitalopram than with placebo as soon as week 14 or week 2.Escitalopram … These findings suggest that escitalopram is more efficacious than citalopram at equivalent …
Number of citations: 123 www.tandfonline.com
S Kasper, H de Swart, HF Andersen - The American journal of geriatric …, 2005 - Elsevier
Objective Management of depression in elderly patients presents a significant medical challenge, and there is a need for further clinical trials. The authors examined the efficacy and …
Number of citations: 152 www.sciencedirect.com
S Montgomery, T Hansen… - International Journal of …, 2011 - academic.oup.com
The aim of this review was to assess the clinical relevance of the relative antidepressant efficacy of escitalopram and citalopram by meta-analysis. Studies in major depressive disorder (…
Number of citations: 69 academic.oup.com
H Zhong, N Haddjeri, C Sánchez - Psychopharmacology, 2012 - Springer
… of action of escitalopram. The binding interactions of escitalopram with the SERT, as well as the neurochemical and neurophysiological effects of escitalopram in the brain, are covered. …
Number of citations: 110 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.